(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE
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Overview
Description
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and a quinoline ring substituted with a methyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE typically involves multiple steps, starting with the preparation of the piperidine and quinoline precursors. One common method involves the catalytic hydrogenation of 4-cyanopyridine to produce 4-benzylpiperidine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the hydrogenation and other key reactions.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alcohols.
Scientific Research Applications
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. These interactions can modulate biochemical pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analogue that lacks the quinoline ring.
8-Methyl-2-phenylquinoline: Contains the quinoline ring but lacks the piperidine moiety.
Uniqueness
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE is unique due to its combination of a piperidine ring with a benzyl group and a quinoline ring with methyl and phenyl substituents. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to its simpler analogues.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(8-methyl-2-phenylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O/c1-21-9-8-14-25-26(20-27(30-28(21)25)24-12-6-3-7-13-24)29(32)31-17-15-23(16-18-31)19-22-10-4-2-5-11-22/h2-14,20,23H,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXHIWULZNSQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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